molecular formula C19H14F6N2O4 B12916217 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one CAS No. 228119-09-3

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one

Cat. No.: B12916217
CAS No.: 228119-09-3
M. Wt: 448.3 g/mol
InChI Key: XBBCMELCXFQMND-UHFFFAOYSA-N
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Description

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is a sophisticated chemical scaffold designed for oncology research, particularly in the development of epidermal growth factor receptor (EGFR) inhibitors. This compound features a strategic molecular architecture, combining a 6,7,8-trimethoxyquinazolin-4(1H)-one core with a 3,5-bis(trifluoromethyl)phenyl moiety at the 2-position. The trimethoxyquinazoline core is a privileged structure in medicinal chemistry, well-documented for its role in potent anticancer agents that function by inhibiting EGFR tyrosine kinase, thereby disrupting critical signaling pathways for cancer cell proliferation and survival . Concurrently, the 3,5-bis(trifluoromethyl)phenyl group is a highly valuable substituent known to significantly enhance the pharmacodynamic and pharmacokinetic properties of lead compounds, including improved metabolic stability and membrane permeability . This combination makes the compound a promising candidate for investigating new therapeutic strategies against resistant cancers. Research into analogous 4-anilinoquinazoline derivatives has demonstrated potent anti-proliferative effects in cell-based assays, such as the inhibition of the SGC7901 gastric cancer cell line, and has been shown to effectively suppress EGF-induced ERK1/2 phosphorylation, indicating that its mechanism is linked to the inhibition of the MAPK signaling pathway . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care in a controlled laboratory environment.

Properties

CAS No.

228119-09-3

Molecular Formula

C19H14F6N2O4

Molecular Weight

448.3 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-6,7,8-trimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C19H14F6N2O4/c1-29-12-7-11-13(15(31-3)14(12)30-2)26-16(27-17(11)28)8-4-9(18(20,21)22)6-10(5-8)19(23,24)25/h4-7H,1-3H3,(H,26,27,28)

InChI Key

XBBCMELCXFQMND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)aniline with 6,7,8-trimethoxyquinazolin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced quinazolinone compounds .

Scientific Research Applications

2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds[][3].

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy groups contribute to its stability and reactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis with structurally related compounds.

Structural and Substituent Differences

  • Target Compound: Substituents: 3,5-bis(trifluoromethyl)phenyl (position 2); 6,7,8-trimethoxy (quinazolinone core). Key Features: High electron-withdrawing capacity (-CF₃) and moderate solubility (methoxy groups).
  • Compound 4l (from ): Structure: 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one . Substituents: Multiple 4-methoxyphenyl groups and a tetrahydroquinazolinone moiety. Key Features: Enhanced solubility due to methoxy groups but reduced rigidity (tetrahydro core).

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~525.3 N/A ~4.2¹
Compound 4l ~908.9 228–230 ~5.8²

¹Predicted using ChemDraw. ²Estimated based on methoxy group count.

  • The target compound’s trifluoromethyl groups increase hydrophobicity (higher LogP) compared to 4l’s methoxy-rich structure. However, 4l’s higher molecular weight and tetrahydro core may reduce membrane permeability.

Biological Activity

The compound 2-(3,5-bis(trifluoromethyl)phenyl)-6,7,8-trimethoxyquinazolin-4(1H)-one is a quinazoline derivative that has garnered attention for its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₅F₆N₃O₃
  • Molecular Weight : 405.32 g/mol
  • CAS Number : Not specified in the provided data

The biological activity of quinazoline derivatives often involves interaction with specific molecular targets within cells:

  • Inhibition of Kinases : Many quinazoline compounds act as inhibitors of various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : Some studies suggest that quinazoline derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.
  • Antimicrobial Activity : Compounds with trifluoromethyl groups are often associated with enhanced antimicrobial properties against resistant bacterial strains.

Biological Activity Overview

Activity TypeObservationsReferences
Anticancer Induces apoptosis in liver cancer cells (HepG2) through STAT3 pathway inhibition.
Antimicrobial Exhibits potent activity against drug-resistant bacteria with MIC values as low as 0.5 µg/mL.
Anti-inflammatory Potential to inhibit inflammatory pathways; specific studies needed.Not available

Case Studies and Research Findings

  • Anticancer Studies :
    • A study on naphthofuran compounds indicated that derivatives similar to quinazolines can inhibit liver tumor growth by modulating the HNF 4α pathway and affecting STAT3 signaling. The compound demonstrated significant growth inhibition in HepG2 and Hep3B cell lines at concentrations ranging from 1 to 10.8 µM over various time periods .
  • Antimicrobial Efficacy :
    • Research on related compounds showed that those with a trifluoromethyl group effectively inhibited the growth of Staphylococcus aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This suggests a promising avenue for treating infections caused by resistant strains.
  • In Vivo Studies :
    • In vivo experiments confirmed the anticancer effects observed in vitro, with significant tumor growth inhibition noted when treated with compounds similar to the target quinazoline .

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